molecular formula C7H7BrClN B12087759 5-(Bromomethyl)-2-chloro-3-methylpyridine

5-(Bromomethyl)-2-chloro-3-methylpyridine

Cat. No.: B12087759
M. Wt: 220.49 g/mol
InChI Key: QIURTTDJPJVLJO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-chloro-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chloro-3-methylpyridine typically involves the bromination of 2-chloro-3-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-chloro-3-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or alkoxy derivatives of the pyridine ring.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dehalogenated pyridine derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-chloro-3-methylpyridine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-chloro-3-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution. The chloro and methyl groups influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Bromomethyl-2-methylpyridine: Lacks the chloro group, affecting its electronic properties and reactivity.

    5-(Chloromethyl)-2-chloro-3-methylpyridine: Contains a chloromethyl group instead of bromomethyl, resulting in different reactivity patterns.

Uniqueness

5-(Bromomethyl)-2-chloro-3-methylpyridine is unique due to the presence of both bromomethyl and chloro substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

5-(bromomethyl)-2-chloro-3-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3

InChI Key

QIURTTDJPJVLJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)CBr

Origin of Product

United States

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